![molecular formula C16H21N3O2 B7508857 1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one, also known as Ro-31-8220, is a potent and selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. As such, Ro-31-8220 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and cardiovascular diseases.
作用機序
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one exerts its pharmacological effects by selectively inhibiting PKC. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, such as growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates its target proteins, leading to changes in their activity and function. By inhibiting PKC, this compound can prevent the phosphorylation of its target proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic rats by enhancing the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. Furthermore, this compound has been shown to protect against ischemic injury in the heart and brain by reducing oxidative stress and inflammation.
実験室実験の利点と制限
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one has several advantages for lab experiments. First, it is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. Second, this compound has been extensively studied, and its pharmacological effects are well characterized. However, this compound also has some limitations for lab experiments. For example, it has been shown to inhibit other kinases, such as protein kinase A (PKA) and protein kinase G (PKG), at high concentrations, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the study of 1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one. First, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Second, studies are needed to determine its potential as a therapeutic agent in various diseases, such as cancer, diabetes, and cardiovascular diseases. Third, studies are needed to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and safety. Finally, studies are needed to develop more potent and selective inhibitors of PKC, which may have greater therapeutic potential than this compound.
合成法
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one can be synthesized through a multi-step process, starting with the reaction of 2-aminobenzimidazole with 2-bromoacetophenone to yield 2-(2-bromoacetyl)benzimidazole. This intermediate is then reacted with 2-methylpiperidine and sodium hydride to form this compound.
科学的研究の応用
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic rats, indicating its potential as a treatment for diabetes. Furthermore, this compound has been shown to protect against ischemic injury in the heart and brain, suggesting its potential as a treatment for cardiovascular diseases.
特性
IUPAC Name |
1-methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-7-5-6-10-18(12)15(20)11-19-14-9-4-3-8-13(14)17(2)16(19)21/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGBXJWQCMUOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
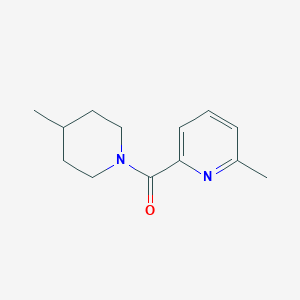
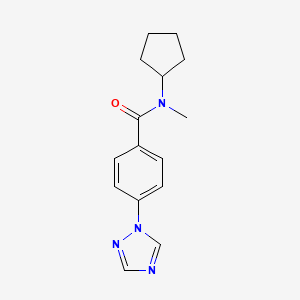
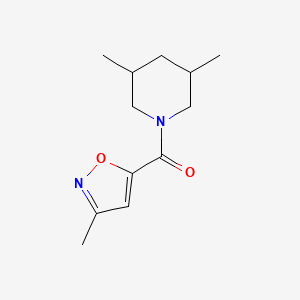

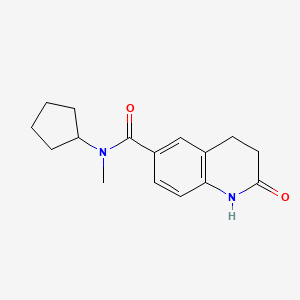
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)


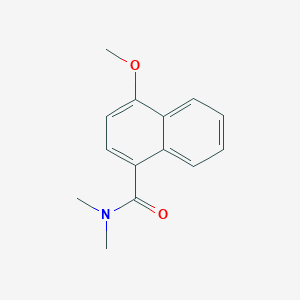
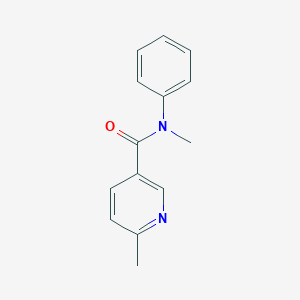
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
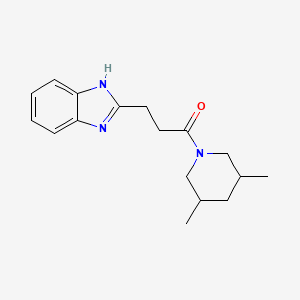
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
